molecular formula C30H23BrN2O3 B11551037 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11551037
M. Wt: 539.4 g/mol
InChI Key: AGRTZCUXNWKOBR-UZWMFBFFSA-N
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Description

3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate: is a complex organic compound characterized by its unique structural features It contains a cyclopropyl group, a hydrazinylidene moiety, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the 2,2-diphenylcyclopropyl carbonyl compound. This can be achieved through a cyclopropanation reaction using diphenylcarbene and an appropriate alkene.

    Hydrazinylidene Formation: The cyclopropyl carbonyl compound is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Condensation Reaction: The hydrazinylidene intermediate undergoes a condensation reaction with 3-bromobenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential as a pharmacophore is of interest. It may exhibit biological activity, such as anti-inflammatory or anticancer properties, due to its structural features.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate lies in its combination of a cyclopropyl group, hydrazinylidene moiety, and bromobenzoate ester. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H23BrN2O3

Molecular Weight

539.4 g/mol

IUPAC Name

[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H23BrN2O3/c31-25-15-8-10-22(18-25)29(35)36-26-16-7-9-21(17-26)20-32-33-28(34)27-19-30(27,23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,20,27H,19H2,(H,33,34)/b32-20+

InChI Key

AGRTZCUXNWKOBR-UZWMFBFFSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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